4-Bromoanisole

Overview

Description

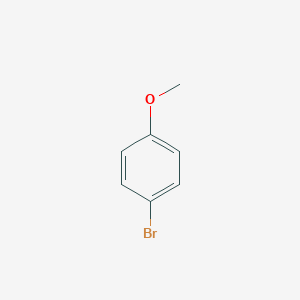

4-Bromoanisole (C₆H₄BrOCH₃) is a para-substituted aromatic compound featuring a bromine atom and a methoxy group. It is widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it achieves >98% conversion under optimized catalytic conditions . Its methoxy group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution and directing reactivity toward specific positions . Applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoanisole can be synthesized through the bromination of anisole. One common method involves dissolving anisole and liquid bromine in 1-butyl-3-methylimidazole nitrate under an oxidizing gas atmosphere. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for over an hour .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting p-bromophenol with dimethyl sulfate. This method is efficient and yields a high-purity product .

Chemical Reactions Analysis

Grignard Reagent Formation

4-Bromoanisole reacts with magnesium in dry ether to form the corresponding Grignard reagent (CH₃OC₆H₄MgBr). This intermediate participates in nucleophilic substitutions, such as reactions with phosphorus trichloride:

The product, tris(4-methoxyphenyl)phosphine, is a ligand in catalysis .

Suzuki-Miyaura Coupling

This compound undergoes palladium-catalyzed coupling with phenylboronic acid to form biaryl derivatives. A representative protocol includes:

| Reagent/Condition | Detail |

|---|---|

| Catalyst | Pd[P(tert-Bu)₃]₂ |

| Base | 8 N KOH |

| Solvent | Dioxane |

| Temperature | 25°C |

| Yield | 92% |

This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals .

Heck Reaction

In room-temperature ionic liquids, this compound couples with ethyl acrylate to yield ethyl 4-methoxycinnamate:

Conditions : Pd catalyst, ionic liquid solvent, ambient temperature .

Bromination of Anisole

Industrial synthesis of this compound involves brominating anisole using NaBr/H₂O₂ in the presence of a titanium-based catalyst:

| Parameter | Value |

|---|---|

| Catalyst | Bis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanate |

| Solvent | Water |

| Temperature | 25°C |

| Reaction Time | 3 h |

| Yield | 86–91% |

This green chemistry approach minimizes waste and avoids hazardous solvents .

Dibromination Byproducts

Under excess bromine and oxidizing conditions (e.g., H₂O₂/H₂SO₄), this compound further reacts to form 2,4-dibromoanisole as a minor product (5–25% yield) .

Organozinc Reagents

This compound reacts with zinc to form CH₃OC₆H₄ZnBr, which is useful in Negishi coupling and other metal-mediated syntheses .

Biochemical Interactions

In RNA extraction protocols, this compound partitions genomic DNA into the organic phase, leaving RNA in the aqueous layer. This application leverages its preferential interaction with DNA over RNA .

Comparative Reaction Data

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

4-Bromoanisole is widely recognized as an important intermediate in synthetic organic chemistry. It serves as a precursor for the synthesis of various compounds, including:

- Aryl 1,3-Diketones : Used in the preparation of complex organic molecules.

- Ethyl 4-Methoxycinnamate : A compound utilized in the fragrance industry .

Reactions Involving this compound

- Suzuki Coupling Reaction : It is employed in coupling reactions with phenylboronic acid to produce biaryl compounds .

- Heck Reaction : This reaction involves the coupling of aryl halides with alkenes, where this compound acts as a coupling partner .

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds using phenylboronic acid. |

| Heck Reaction | Coupling of aryl halides with alkenes. |

| Bromination Reagent | Acts as a brominating agent for various substrates. |

Biological Applications

RNA Extraction

This compound is utilized in molecular biology for RNA extraction processes. Its ability to interact with genomic DNA (gDNA) helps eliminate DNA contamination during RNA isolation, ensuring higher purity of RNA samples .

Mechanism of Action

- Target Interaction : The compound interacts with gDNA, facilitating its separation into the organic layer during extraction protocols.

- Biochemical Properties : Its effectiveness in reducing DNA contamination makes it a valuable reagent in laboratories focused on genetic research and molecular biology .

Industrial Applications

Use in Pharmaceuticals and Fragrances

As a high-purity chemical intermediate, this compound finds applications in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and other intermediates. Additionally, its properties make it suitable for use in fragrances and personal care products .

| Industry | Application |

|---|---|

| Pharmaceuticals | Synthesis of APIs and intermediates. |

| Fragrance Industry | Used in creating aromatic compounds for perfumes and personal care products. |

Case Study 1: Synthesis of Bioactive Compounds

A study highlighted the use of this compound in the total synthesis of bioactive natural products. The compound was integral to creating complex structures that exhibit antibiotic properties, showcasing its role beyond mere chemical synthesis .

Case Study 2: Environmental Impact Assessment

Research has been conducted to assess the environmental impact of using brominated compounds like this compound in industrial processes. The findings suggest that while effective as a reagent, careful handling and disposal are necessary to mitigate environmental risks associated with brominated organic compounds .

Mechanism of Action

The mechanism of action of 4-Bromoanisole involves its ability to form reactive intermediates, such as Grignard reagents and organozinc derivatives. These intermediates can then participate in various chemical reactions, leading to the formation of complex organic molecules. In RNA extraction, this compound interacts with genomic DNA, facilitating its separation from RNA .

Comparison with Similar Compounds

2.1. Halogen Variation: 4-Bromoanisole vs. 4-Chloroanisole

The halogen atom significantly impacts reactivity:

- Reduction by Solvated Electrons : this compound undergoes reduction with a rate constant of 3.4 × 10¹⁰ M⁻¹s⁻¹ , attributed to bromine’s lower bond dissociation energy compared to chlorine. However, at high concentrations, the rate constant for this compound shows higher uncertainty due to solvated electron depletion .

- Catalytic Cross-Coupling : Bromine’s superior leaving group ability enhances reactivity in Suzuki-Miyaura reactions. For example, this compound achieves 90–99% conversion with palladium catalysts, whereas 4-chloroanisole requires harsher conditions for comparable yields .

2.2. Substituent Position: this compound vs. 3-Bromoanisole

The methoxy group’s position alters electronic and steric effects:

- Cu-Catalyzed Amination : this compound yields 41% product, while 3-bromoanisole achieves 73% . The para-methoxy group deactivates the ring via resonance, reducing bromine’s electrophilicity. In contrast, the meta-substituted isomer retains higher reactivity .

- Direct Arylation : this compound fails to react at C-3 positions of benzo-fused heterocycles, likely due to steric hindrance from the methoxy group, whereas 4-chlorobromobenzene reacts efficiently .

2.3. Substituent Type: Methoxy vs. Methyl vs. Hydroxyl

2.4. Reactivity in Sterically Hindered Systems

- Ortho-Substituted Analogs : 2-Bromotoluene shows 42% yield in Suzuki reactions with bulky boronic acids, whereas this compound fails entirely under the same conditions due to steric clashes between methoxy and substituents .

- Electron-Deficient Substrates : 4-Bromobenzotrifluoride (electron-withdrawing CF₃ group) achieves >90% conversion in Suzuki reactions, comparable to this compound, highlighting the interplay between electronic activation and steric effects .

Key Mechanistic Insights

- Electronic Effects : The para-methoxy group in this compound stabilizes transition states in cross-coupling via resonance donation but can deactivate the ring in electrophilic substitutions by directing bromine to less reactive positions .

- Catalyst Compatibility: Palladium nanoparticles (3 nm) and polysaccharide-supported catalysts (e.g., chitosan) enhance this compound’s reactivity by facilitating oxidative addition and reducing aggregation .

- Reaction Medium: Non-polar solvents (e.g., toluene) improve yields in Suzuki reactions compared to polar solvents, as they minimize side reactions involving the methoxy group .

Biological Activity

4-Bromoanisole, a brominated derivative of anisole, has garnered attention in various fields of biological and chemical research due to its diverse biological activities and applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound (CHBrO) is characterized by the presence of a bromine atom at the para position of the methoxy group on the aromatic ring. This structural feature contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has been shown to possess antibacterial properties against various pathogens.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses.

- Antitumor Potential : Some studies suggest it may have cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antitumor | Induces apoptosis in cancer cell lines |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : It influences the cell cycle by inducing G2/M phase arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, which may contribute to its cytotoxic effects on tumor cells.

- Enzyme Inhibition : It has been reported to inhibit various metabolic enzymes, impacting cellular metabolism and signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. This suggests potential for development as an antimicrobial agent in clinical settings . -

Anti-inflammatory Mechanism :

In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharide (LPS). This indicates its potential as an anti-inflammatory therapeutic . -

Antitumor Activity :

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Research Findings

Recent findings highlight the versatility of this compound in various applications:

- Catalytic Applications : In synthetic chemistry, it serves as a valuable reagent in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the formation of complex organic molecules .

- Photocatalytic Properties : Research has explored its use as a photocatalyst in organic reactions, demonstrating effective radical generation under light irradiation conditions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Bromoanisole critical for experimental design?

this compound (C₇H₇BrO) has a molecular weight of 187.04 g/mol, a boiling point of 223.0°C, and a density of 1.4 g/cm³. Its melting point (9–10°C) and flash point (94.4°C) are critical for handling and storage, particularly in reactions requiring inert atmospheres or elevated temperatures. These properties influence solvent selection, reaction scalability, and safety protocols (e.g., avoiding open flames). The methoxy group’s electron-donating nature also impacts its reactivity in electrophilic substitutions .

Q. What are the established synthetic routes for this compound, and how can purity be ensured?

Common methods include:

- Bromination of anisole : Direct bromination using Br₂/FeBr₃ or HBr/H₂O₂.

- Nucleophilic substitution : Reaction of 4-bromophenol with methyl iodide under basic conditions.

Purity is typically verified via GC-MS or HPLC, with cross-referencing against NIST spectral databases. Recrystallization in ethanol or hexane is recommended to remove unreacted precursors .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the expected spectral signatures?

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.4–7.6 ppm) and singlet (δ 3.8 ppm for OCH₃).

- ¹³C NMR : Signals at δ 160.5 (C-O), 115–130 (aromatic carbons), and 55.6 (OCH₃).

- IR : Strong C-O stretch at ~1250 cm⁻¹ and aromatic C-Br at ~550 cm⁻¹.

- MS : Molecular ion peak at m/z 187 (M⁺) and fragment ions at m/z 170 (loss of OH) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The methoxy group in this compound deactivates the aromatic ring via electron donation, reducing the electrophilicity of the C-Br bond. This lowers reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) compared to bromobenzene. For example, conversions drop from >90% for bromobenzene to ~65% for this compound under identical conditions. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with strong bases) can mitigate this .

Q. What methodological considerations are essential when employing this compound in photoredox catalytic systems?

In photoredox reactions (e.g., with 4CzIPN photocatalysts), this compound undergoes reduction via solvated electrons generated through two-photon absorption. Key considerations include:

- Light source : 390–405 nm irradiation for optimal photocatalyst activation.

- Solvent choice : Acetonitrile enhances electron mobility.

- Quenching studies : Time-resolved spectroscopy (fs–ns resolution) confirms electron transfer rates (k = 3.4 × 10¹⁰ M⁻¹s⁻¹) .

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across different studies?

Discrepancies in yields (e.g., 62% vs. 93% in cross-coupling) often arise from:

- Catalyst loading : Higher Pd concentrations (1–5 mol%) improve conversion.

- Temperature : Reactions at 60°C vs. 100°C show divergent kinetics (e.g., this compound conversions increase from 65% to 91% with temperature).

- Analytical methods : GC-MS vs. ¹H NMR may report varying yields due to solvent removal artifacts. Replicate studies under controlled conditions are advised .

Q. What strategies optimize the conversion yield of this compound in Suzuki-Miyaura couplings under varying catalytic conditions?

| Variable | Optimal Condition | Conversion |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 91% |

| Temperature | 60°C | 97% |

| Base | K₂CO₃ | 89% |

| Solvent | Toluene | 85% |

| Higher temperatures (60–100°C) and polar aprotic solvents (DMF) enhance reactivity but may increase side reactions . |

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in electron transfer processes?

In photoredox systems, polar solvents (e.g., acetonitrile) stabilize solvated electrons, accelerating reduction. Elevated temperatures (e.g., 25°C → 40°C) increase diffusion rates but may degrade photocatalysts. Kinetic studies using transient absorption spectroscopy are critical for mapping these effects .

Q. What advanced analytical techniques are recommended to investigate unexpected reactivity of this compound in radical-mediated reactions?

- EPR Spectroscopy : Detects radical intermediates (e.g., aryl radicals).

- Time-Resolved Fluorescence : Monitors excited-state lifetimes of photocatalysts.

- DFT Calculations : Predicts reaction pathways and transition states.

For example, this compound’s inertness toward excited-state quenching in 4CzIPN systems was confirmed via nanosecond transient absorption .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction pathways?

DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, predicting regioselectivity in substitutions. Coupled with experimental kinetic data (e.g., Arrhenius plots), these models validate mechanisms and guide catalyst design. For instance, computations revealed the methoxy group’s role in lowering LUMO energy, favoring nucleophilic attack .

Properties

IUPAC Name |

1-bromo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPJQTDYNZXKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059308 | |

| Record name | Benzene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-92-7 | |

| Record name | 4-Bromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOANISOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U430F901J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.